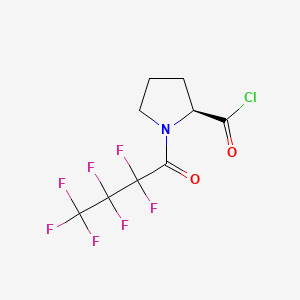

N-Heptafluorobutyrylproline

Description

Structure

3D Structure

Properties

CAS No. |

56236-41-0 |

|---|---|

Molecular Formula |

C9H7ClF7NO2 |

Molecular Weight |

329.6 g/mol |

IUPAC Name |

(2S)-1-(2,2,3,3,4,4,4-heptafluorobutanoyl)pyrrolidine-2-carbonyl chloride |

InChI |

InChI=1S/C9H7ClF7NO2/c10-5(19)4-2-1-3-18(4)6(20)7(11,12)8(13,14)9(15,16)17/h4H,1-3H2/t4-/m0/s1 |

InChI Key |

VMVIOLQWKUPXMI-BYPYZUCNSA-N |

SMILES |

C1CC(N(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)Cl |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)Cl |

Canonical SMILES |

C1CC(N(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)Cl |

Other CAS No. |

56236-41-0 |

Synonyms |

heptafluorobutyrylprolyl chloride HFBP N-(heptafluorobutyryl)prolyl chloride N-heptafluorobutyrylproline |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N Heptafluorobutyrylproline

Strategies for N-Acylation of Proline and Analogues with Heptafluorobutyric Anhydride (B1165640) or Heptafluorobutyryl Chloride

The core of N-heptafluorobutyrylproline synthesis is the N-acylation of the proline ring. This reaction forms an amide bond between the secondary amine of the proline and the carboxyl group of heptafluorobutyric acid. The most common acylating agents for this transformation are heptafluorobutyric anhydride (HFAA) and heptafluorobutyryl chloride, due to their high reactivity. chemicalbook.comsigmaaldrich.com

The general reaction involves the nucleophilic attack of the nitrogen atom of proline on the electrophilic carbonyl carbon of the acylating agent. When heptafluorobutyric anhydride is used, a molecule of heptafluorobutyric acid is released as a byproduct. With heptafluorobutyryl chloride, the byproduct is hydrochloric acid (HCl). In both cases, an acid scavenger, typically a non-nucleophilic organic base like triethylamine (B128534), is often added to neutralize the acidic byproduct and drive the reaction to completion. sigmaaldrich.com

Optimizing the reaction conditions is crucial for maximizing the yield of this compound while preventing racemization at the chiral center of the proline moiety. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and any catalysts or bases.

Solvent: Aprotic solvents are generally preferred to avoid side reactions with the highly reactive acylating agents. Dichloromethane (B109758) (DCM) and acetonitrile (B52724) are commonly used. nih.govdtu.dk The choice of solvent can influence reaction rates and the solubility of reactants and byproducts.

Temperature: The acylation reaction is often performed at reduced temperatures (e.g., 0 °C) to control its exothermic nature and to minimize the risk of racemization. nih.gov Maintaining the stereochemical integrity of the proline is paramount, especially when the product is intended for use as a chiral resolving agent.

Base/Acid Scavenger: The selection of a base is important. It must be strong enough to neutralize the acid byproduct but not so nucleophilic that it competes with proline in reacting with the acylating agent. Tertiary amines like triethylamine or pyridine (B92270) are common choices. nih.gov

Stoichiometry: A slight excess of the acylating agent is often used to ensure the complete conversion of proline.

| Parameter | Condition | Rationale |

| Acylating Agent | Heptafluorobutyric Anhydride (HFAA) | High reactivity, though produces a fluorinated acid byproduct. chemicalbook.com |

| Heptafluorobutyryl Chloride | Very reactive, produces HCl which is easily neutralized. ag.state.mn.us | |

| Solvent | Aprotic (e.g., Dichloromethane, Acetonitrile) | Prevents reaction with the acylating agent. nih.gov |

| Base | Triethylamine, Pyridine | Neutralizes acid byproduct, driving the reaction forward. nih.gov |

| Temperature | 0 °C to room temperature | Controls exothermicity and minimizes racemization. nih.gov |

This table represents a generalized summary of typical reaction conditions for the N-acylation of proline.

While direct acylation with the anhydride or acid chloride is common, peptide coupling reagents can also be employed. These reagents are designed to facilitate amide bond formation by activating the carboxylic acid (heptafluorobutyric acid in this case).

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are conventional choices for activating carboxylic acids. peptide.com They react with the acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To suppress racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is frequently used, which converts the O-acylisourea into a less reactive but more selective OBt ester. peptide.com

Uronium/Aminium Reagents: More advanced reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU. These reagents are known for their high efficiency and rapid reaction times, often leading to higher yields and lower levels of racemization compared to carbodiimides, even with sterically hindered substrates. peptide.com

Synthesis and Characterization of Heptafluorobutyric Acid Derivatives as Acylating Agents

The effectiveness of the N-acylation step depends on the quality and reactivity of the acylating agent. Heptafluorobutyric anhydride (HFAA) and heptafluorobutyryl chloride are the primary precursors used.

Heptafluorobutyric Anhydride (HFAA) can be synthesized by the dehydration of heptafluorobutyric acid. A powerful dehydrating agent, such as phosphorus pentoxide (P₂O₅), is typically used for this purpose, yielding HFAA in high purity. ag.state.mn.us Another method involves the reaction of heptafluorobutyryl chloride with the sodium salt of heptafluorobutyric acid. ag.state.mn.us Commercially available HFAA may contain heptafluorobutyric acid as an impurity, which can lower the yield of the desired derivative; this can be removed by distillation. chemicalbook.com

Heptafluorobutyryl Chloride is generally prepared by treating heptafluorobutyric acid with a chlorinating agent. Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are effective for this conversion, producing the acid chloride in good yields. ag.state.mn.us

Characterization of these reactive compounds relies on standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is used to confirm purity and identify any volatile impurities. oup.com Physical constants such as boiling point and density are also key identifiers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Heptafluorobutyric Anhydride | C₈F₁₄O₃ | 410.06 | 108-110 | 1.674 |

| Heptafluorobutyryl Chloride | C₄ClF₇O | 232.50 | 60-62 | 1.56 |

| Heptafluorobutyric Acid | C₄HF₇O₂ | 214.04 | 120-122 | 1.645 |

Data sourced from various chemical suppliers and literature. sigmaaldrich.comag.state.mn.usnih.gov

Preparation and Purity Assessment of N-Heptafluorobutyrylprolyl Chloride

For many applications, particularly in chiral derivatization for GC analysis, this compound is converted into its more reactive acid chloride, N-heptafluorobutyrylprolyl chloride (HFB-Pro-Cl). nih.gov This compound is a key chiral derivatizing reagent used to form diastereomers with other chiral molecules (like amino acids or amphetamines), allowing for their separation and quantification on standard achiral GC columns. text2fa.irnih.gov

The synthesis involves reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction must be performed under anhydrous conditions to prevent hydrolysis of the highly reactive acid chloride product.

Purity assessment is critical. Chemical purity is typically determined by GC-MS. More importantly, optical purity (or enantiomeric purity) must be exceptionally high to ensure accurate chiral analysis. A simple synthesis has been described that yields >99.9% optical purity. nih.gov Impurities or racemization of the reagent can lead to significant errors in the determination of enantiomeric ratios in analytical applications. text2fa.ir

Scalability and Efficiency Considerations in Laboratory-Scale Preparations

Transitioning the synthesis of this compound from a small laboratory scale to larger batch production requires careful consideration of several factors to maintain efficiency and product quality.

Thermal Management: The N-acylation reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to maintain the optimal temperature and prevent side reactions or racemization. This may require moving from a simple ice bath to a jacketed reactor with a circulating coolant. researchgate.net

Reagent Addition: The rate of addition of the reactive acylating agent becomes more critical at a larger scale. Slow, controlled addition helps manage the reaction exotherm and maintain a homogeneous reaction mixture.

Mixing: Efficient stirring is necessary to ensure that the reactants are well-mixed, which is more challenging in larger volume reactors. Inadequate mixing can lead to localized "hot spots" or areas of high concentration, resulting in lower yields and increased impurities. researchgate.net

Work-up and Purification: Purification methods must be scalable. While laboratory-scale purification might involve simple liquid-liquid extraction and evaporation, larger scales may necessitate crystallization or column chromatography adapted for larger quantities, which can be time and solvent-intensive.

Green Chemistry Approaches in the Synthesis of this compound

Applying the principles of green chemistry can make the synthesis of this compound more environmentally benign and efficient. nih.govpandawainstitute.com

Safer Solvents and Reagents: A key goal is to replace hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. dtu.dk Additionally, replacing toxic reagents like thionyl chloride with less hazardous alternatives where possible is a priority.

Catalysis: Using catalytic amounts of a base or other activators is preferable to using stoichiometric amounts, as it reduces waste. acs.org

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govrsc.org Flow reactors, in particular, offer excellent control over reaction parameters like temperature and mixing, which can lead to higher yields and purity, aligning with green chemistry goals. nih.gov

| Green Chemistry Principle | Application to this compound Synthesis |

| 1. Waste Prevention | Optimize stoichiometry to avoid excess reagents; choose reactions with benign byproducts. |

| 2. Atom Economy | Utilize coupling reagents that are incorporated into the final product or act catalytically. |

| 5. Safer Solvents | Replace chlorinated solvents (e.g., CH₂Cl₂) with greener alternatives like 2-MeTHF. dtu.dk |

| 6. Design for Energy Efficiency | Employ microwave-assisted synthesis or flow chemistry to reduce reaction times and energy input. nih.gov |

| 9. Catalysis | Use catalytic amounts of a non-nucleophilic base or coupling additives (e.g., DMAP, HOBt) instead of stoichiometric reagents. peptide.comnih.gov |

This table highlights some of the key green chemistry principles and their potential application in the synthesis process.

Analytical Chemistry Research Applications of N Heptafluorobutyrylproline As a Derivatizing Agent

Advanced Chromatographic Methodologies Employing N-Heptafluorobutyrylproline Derivatives

The formation of diastereomeric derivatives using this compound enables the use of advanced chromatographic methods for chiral resolution. This approach is particularly valuable in forensic toxicology and pharmaceutical analysis, where distinguishing between enantiomers is crucial, as they can exhibit different pharmacological activities. sciex.com For instance, d-methamphetamine is a potent central nervous system stimulant with a high potential for abuse, while l-methamphetamine has weaker effects and is used in over-the-counter nasal decongestants. sciex.com

Enantioselective Liquid Chromatography (LC) Techniques

While GC is a powerful tool, Liquid Chromatography (LC) offers advantages for analyzing less volatile or thermally unstable compounds. sigmaaldrich.com Similar to GC, derivatization of chiral amines with this compound chloride creates diastereomers that can be resolved using standard reversed-phase LC columns, avoiding the need for more specialized and often more expensive chiral stationary phases. nih.gov This approach, coupled with mass spectrometry, provides a highly sensitive and selective analytical method.

The coupling of Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) provides exceptional selectivity and sensitivity for quantitative analysis. A validated method for the enantioselective analysis of amphetamine in human plasma demonstrates the power of this technique. nih.gov In this method, amphetamine enantiomers were derivatized with (S)-N-(heptafluorobutyryl)-prolyl chloride. The resulting diastereomers were then separated on a non-chiral reversed-phase column using an MS-compatible mobile phase and quantified using HRMS. nih.gov

The study highlighted that the analytical performance of the LC-HRMS method was equivalent to a highly sensitive GC-NICI-MS method. nih.gov The use of HRMS allows for the accurate mass measurement of the analyte ions, which significantly enhances specificity and reduces potential interferences from matrix components. protocols.io The method was fully validated, demonstrating its suitability for pharmacokinetic studies. nih.gov

Table 2: Validation Data for LC-HRMS Analysis of Amphetamine Enantiomer Derivatives

| Validation Parameter | Result | Reference |

|---|---|---|

| Technique | LC-HRMS with (S)-N-(heptafluorobutyryl)-prolyl chloride derivatization | nih.gov |

| Column | Non-chiral reversed-phase | nih.gov |

| Internal Standard | Fivefold deuterated analogue of both enantiomers | nih.gov |

| Dynamic Range | 4,000 | nih.gov |

| Validation Metrics | Specificity, linearity, accuracy, precision, autosampler stability, matrix effect | nih.gov |

| Application | Successfully applied to pharmacokinetic profiling of the drug after oral application. | nih.gov |

While derivatization with this compound is primarily a strategy to enable separation on achiral columns, the direct separation of enantiomers using Chiral Stationary Phases (CSPs) is a major alternative in chromatography. scirp.org The development of CSPs is a field of continuous innovation, with several types of chiral selectors available. researchgate.netscielo.org.mx These CSPs function by forming transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Though not the standard approach for this compound derivatives, these CSPs could theoretically be used to separate them. The interaction mechanisms would depend on the nature of the CSP.

Polysaccharide-based CSPs: These are the most widely used CSPs, based on derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate). bujnochem.comchiraltech.com They offer broad applicability for a wide range of chiral compounds. bujnochem.com Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric inclusion within the chiral grooves of the polysaccharide structure. researchgate.net Immobilized versions of these phases offer enhanced solvent compatibility and durability. chiraltech.com

Crown Ether CSPs: These phases are particularly effective for the separation of compounds containing primary amines, such as amino acids and certain drugs. registech.com The separation mechanism involves the complexation of the protonated primary amine group (R-NH3+) within the cavity of the crown ether ring. registech.com

Pirkle-type (Brush-type) CSPs: These phases involve smaller chiral molecules covalently bonded to a silica (B1680970) support. They operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector. scielo.org.mx

The choice between using a chiral derivatizing agent with an achiral column versus direct analysis on a CSP depends on the specific application, the nature of the analyte, the sample matrix, and the available instrumentation. The derivatization approach with this compound remains a robust and validated strategy, particularly when high sensitivity is required in GC-MS or when using standard LC-MS systems. nih.govnih.gov

Optimization of Chromatographic Parameters for Enhanced Enantiomeric Separation

The derivatization of amino acids with this compound chloride, often followed by esterification, yields diastereomers that can be effectively separated using non-chiral gas chromatography (GC) columns. nih.govnih.gov The optimization of chromatographic conditions is crucial for achieving baseline separation of these diastereomeric derivatives. Key parameters that are manipulated include the type of stationary phase, temperature programming, and carrier gas flow rate.

For instance, the separation of amphetamine and methamphetamine enantiomers, after derivatization with S-(-)-heptafluorobutyrylprolyl chloride, has been successfully achieved on a non-chiral HP-5MS column. nih.gov Similarly, a conventional bonded-phase capillary column was used for the separation of D- and L-serine derivatives. nih.gov The choice of a stationary phase with appropriate polarity is critical to ensure differential interaction with the diastereomers.

Temperature programming plays a significant role in enhancing resolution. A typical temperature program involves an initial isothermal period followed by a gradual increase in temperature to elute the derivatives. nih.gov Lowering the analysis temperature can often increase chiral selectivity. sigmaaldrich.com The temperature can also influence the elution order of enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.comnih.govchromatographyonline.com The thermodynamic parameters, such as the apparent change in enthalpy (ΔH°) and entropy (ΔS°), can be determined from van't Hoff plots (logarithm of the separation factor vs. the inverse of absolute temperature), providing insights into the chiral recognition mechanism. nih.govscielo.org.mx

The carrier gas flow rate also impacts the efficiency of the separation. Optimizing the flow rate ensures sharp, symmetrical peaks, which is essential for accurate quantification. The derivatization process itself, involving esterification and subsequent acylation, must be optimized to ensure complete reaction and prevent racemization, thus yielding reliable and reproducible chromatographic results. sigmaaldrich.com

Table 1: Optimized Chromatographic Parameters for Enantiomeric Separation of this compound Derivatives

This table is interactive and allows for sorting and filtering of data.

| Analyte | Derivatizing Agent | Column | Temperature Program | Detector | Reference |

|---|---|---|---|---|---|

| Amphetamine/Methamphetamine | S-(-)-Heptafluorobutyrylprolyl chloride | HP-5MS | 15-minute program | Mass Spectrometry (NICI) | nih.gov |

| D/L-Serine | S-(-)-N-(Heptafluorobutyryl)prolyl chloride | Bonded-phase capillary | Not specified | Mass Spectrometry | nih.gov |

| Proline | Methanolic HCl and TFAA/Acetic Anhydride (B1165640) | CHIRALDEX G-TA | Not specified | Not specified | sigmaaldrich.com |

| Aromatic Amino Acids | Azobisnitriles (initiator) | Capillary/HPLC | 4 to 60 °C | Not specified | nih.gov |

Spectroscopic Investigations of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformation and stereochemistry of this compound and its derivatives. longdom.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to elucidate the three-dimensional structure of these molecules in solution. nih.govnih.govbeilstein-journals.org

A key feature of N-acylproline derivatives is the existence of cis and trans isomers due to the restricted rotation around the amide bond. nih.govbeilstein-journals.org NMR spectroscopy allows for the quantification of the populations of these isomers. nih.gov For example, in a study of N-acetyl-proline-glycine-proline, NMR data revealed the presence of four isomers with different cis and trans conformations, with the trans-trans isomer being the most dominant in an aqueous solution. nih.gov The solvent can influence the conformational equilibrium. beilstein-journals.org

Fluorine-19 (¹⁹F) NMR is particularly useful for studying this compound derivatives due to the presence of the heptafluorobutyryl group. The ¹⁹F chemical shifts are highly sensitive to the molecular environment and can be used as a probe for conformational changes. researchgate.netsemanticscholar.org

Table 2: NMR Spectroscopic Data for Conformational Analysis

This table is interactive and allows for sorting and filtering of data.

| Compound | NMR Technique | Key Findings | Reference |

|---|---|---|---|

| N-acetyl-proline-glycine-proline | ¹H NMR, NOE | Existence of four cis/trans isomers; dominant trans-trans conformer. | nih.gov |

| L-proline methyl ester and N-acetylated derivative | ¹H NMR, IR | Non-zwitterionic form in solution; hyperconjugative and steric effects rule conformational equilibrium. | nih.gov |

| N-acylprolyl models | ¹H and ¹⁹F NMR | Amide isomerism influenced by terminal groups and solvent dielectric constant. | beilstein-journals.org |

| 4,4-Difluoroproline peptides | ¹⁹F NMR | Acyl capping groups induce specific conformational order. | researchgate.net |

Mass spectrometry (MS) is an indispensable technique for the structural elucidation and quantification of this compound derivatives, particularly in complex biological matrices. nih.govnih.govnih.govnih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is a common approach for analyzing these volatile derivatives. nih.govnih.govnih.gov

Electron ionization (EI) and chemical ionization (CI) are frequently used ionization methods. nist.gov Under EI, N-heptafluorobutyryl derivatives of amino acids exhibit characteristic fragmentation patterns that are useful for structure elucidation. nist.gov These patterns often involve cleavages of the C(2)–C(1), C(2)–C(3), and C(2)–N bonds of the amino acid backbone. nist.gov The presence of the heptafluorobutyryl group leads to the formation of specific fragment ions. For instance, N-heptafluorobutyryl derivatives can produce characteristic ions such as [C₃F₇C≡NCH₃]⁺ at m/z 210. nist.gov

Negative-ion chemical ionization (NICI) is a highly sensitive technique for detecting these electronegative derivatives, making it suitable for trace analysis in toxicological and pharmacokinetic studies. nih.gov For example, a sensitive NICI-GC-MS assay has been developed for the enantioselective determination of amphetamine and methamphetamine in blood plasma after derivatization. nih.gov

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) offers an alternative for the analysis of these derivatives, providing high accuracy and sensitivity. nih.gov Tandem mass spectrometry (MS/MS) is employed to further investigate the fragmentation pathways of the derivatives, providing detailed structural information. core.ac.uknih.gov By analyzing the product ions, it is possible to confirm the structure of the parent ion and elucidate the fragmentation mechanisms. core.ac.uk

Table 3: Mass Spectrometry Data for this compound Derivatives

This table is interactive and allows for sorting and filtering of data.

| Derivative Type | MS Technique | Key Fragmentation Ions/Pathways | Application | Reference |

|---|---|---|---|---|

| N-Heptafluorobutyryl isobutyl esters of amino acids | GC-MS (Selected Ion Monitoring) | Major fragments containing the N moiety | Kinetics of [¹⁵N]H₄⁺ assimilation | nih.govnih.gov |

| S-(-)-Heptafluorobutyrylprolyl derivatives of amphetamine | GC-MS (NICI) | Well-separated and sensitively detected enantiomers | Toxicological analysis | nih.gov |

| N-Heptafluorobutyryl derivatives of acyl analogues of platelet-activating factor | EC-MS, MS/MS | Rearrangement between HFB group and substituent at carbon-2 | Structural elucidation | core.ac.uknih.gov |

| (S)-N-(Heptafluorobutyryl)-prolyl derivatives of amphetamine | LC-HRMS, MS/MS | High-resolution detection | Pharmacokinetic profiling | nih.gov |

| N-Alkyl-N-perfluoroacyl-α-amino acids | GC-MS (EI) | Cleavages of C(2)–C(1), C(2)–C(3), and C(2)–N bonds; [C₃F₇C≡NCH₃]⁺ ion | Structure elucidation | nist.gov |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding of this compound and its conjugates. core.ac.uksid.irglobal-sci.comglobal-sci.com These techniques are sensitive to the vibrational modes of different functional groups within the molecule.

The FTIR and Raman spectra of proline and its derivatives are characterized by specific bands corresponding to the vibrations of the pyrrolidine (B122466) ring, the carboxyl group, and the N-H group (in the case of the parent amino acid). core.ac.uksid.ir For instance, the CH₂ scissoring, wagging, twisting, and rocking modes of the proline ring appear at distinct wavenumbers. sid.ir The vibrational frequencies of the carboxyl group are also well-defined. sid.ir

Upon N-acylation with the heptafluorobutyryl group, new vibrational bands appear in the spectra, which are characteristic of the C=O stretching of the amide bond and the C-F stretching vibrations of the heptafluorobutyryl moiety. The amide I and amide II bands are particularly informative for studying the conformation of the amide linkage. The frequencies of these bands can be used to distinguish between different secondary structures and to study the effects of intermolecular interactions, such as hydrogen bonding. technologynetworks.com

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign the observed vibrational bands to specific normal modes of the molecule. sid.irtechnologynetworks.com This combined approach allows for a more detailed and accurate interpretation of the vibrational spectra. sid.ir

Table 4: Vibrational Spectroscopy Data for Proline and its Derivatives

This table is interactive and allows for sorting and filtering of data.

| Compound/Derivative | Spectroscopic Technique | Key Vibrational Bands/Assignments | Reference |

|---|---|---|---|

| L-proline | Raman, IR | CH₂ twisting, rocking, scissoring, and wagging modes; carboxyl group vibrations. | core.ac.uksid.ir |

| Proline/Silk Fibroin Microneedles | FTIR, Raman | Silk I crystal structure; random coil and β-fold conformations. | global-sci.comglobal-sci.com |

| Acetylated Lysine | IR, Raman | Amide and carboxyl group bands to identify different acetylation types. | technologynetworks.com |

| L-glycine and L-leucine in hydrated media | FTIR-ATR, Raman | Vibrational features analyzed with DFT calculations. | researchgate.net |

Advanced optical spectroscopic methods, particularly those based on luminescence and fluorescence, are powerful tools for chiral recognition and the sensitive detection of amino acids and their derivatives, including those of this compound. mdpi.comnih.govshimadzu.combiorxiv.org

Derivatization of amino acids with a fluorescent tag is a common strategy to enhance their detection sensitivity. mdpi.comshimadzu.com While this compound itself is not fluorescent, it can be used in conjunction with fluorescent detection methods. For example, after derivatization with N-heptafluorobutyrylprolyl chloride, the resulting diastereomers can be separated by chromatography and detected using a sensitive detector.

Alternatively, fluorescent derivatives of proline can be synthesized. mdpi.com These fluorescently labeled amino acids can be used to study their uptake, transport, and metabolism in biological systems in real-time. mdpi.com For instance, NBD-Cl (4-chloro-7-nitrobenzofurazan) can be reacted with amino acids to produce fluorescent derivatives. mdpi.com The fluorescence properties of these derivatives, such as their emission wavelength and intensity, can be used for their detection and quantification.

The fluorescence lifetime of a molecule is another parameter that can be utilized for identification and distinction between different biomolecules. nih.gov Recent studies have explored the intrinsic fluorescence of amino acids, including proline, for their label-free detection. nih.gov

Fluorescent probes have also been developed for the specific identification of amino acids. biorxiv.org These probes can produce a unique photophysical response upon coupling to the α-amino group of an amino acid, allowing for their differentiation. biorxiv.org

Table 5: Advanced Optical Spectroscopic Methods for Chiral Recognition

This table is interactive and allows for sorting and filtering of data.

| Method | Principle | Application | Reference |

|---|---|---|---|

| Fluorescence Derivatization with NBD-Cl | Reaction of NBD-Cl with amino acids to form fluorescent derivatives. | Real-time imaging of amino acid uptake and transport in plants. | mdpi.com |

| Intrinsic Fluorescence | Detection of the natural fluorescence of amino acids. | Label-free detection and identification of biomolecules. | nih.gov |

| Fluorescent Probes | Probes that exhibit a unique photophysical response upon binding to amino acids. | Pan-amino acid sensing and identification. | biorxiv.org |

| Pre-column Derivatization with OPA and FMOC | Formation of fluorescent derivatives for HPLC analysis. | Sensitive detection of amino acids in various samples. | shimadzu.com |

N Heptafluorobutyrylproline in Asymmetric Synthesis and Chiral Induction

Application as a Chiral Auxiliary in Organic Transformations

The temporary attachment of a chiral auxiliary is a powerful strategy in asymmetric synthesis. mdpi.comsigmaaldrich.com The N-acyl proline framework is a common motif in chiral auxiliaries. The heptafluorobutyryl group in N-Heptafluorobutyrylproline would introduce significant steric bulk and strong electron-withdrawing effects, which are expected to play a crucial role in facial discrimination during chemical transformations.

Based on analogous systems, it is hypothesized that an this compound auxiliary would effectively control the stereochemistry of reactions at the α-carbon to the carbonyl group. The formation of a metal enolate, for instance, would create a rigid chelated structure. The bulky and electron-poor heptafluorobutyryl group would be expected to effectively shield one face of the enolate, forcing an incoming electrophile to approach from the less hindered side, thus leading to a high degree of diastereoselectivity.

Aldol (B89426) Reactions: In asymmetric aldol reactions, chiral auxiliaries are used to achieve high diastereoselectivity and enantioselectivity. nrochemistry.comalfa-chemistry.com For this compound, the formation of a boron or titanium enolate would likely adopt a rigid chair-like transition state, as proposed in the Zimmerman-Traxler model for other N-acyl auxiliaries. libretexts.orgharvard.edu The large heptafluorobutyryl group would occupy a pseudo-equatorial position to minimize steric strain, thereby directing the approach of an aldehyde to one face of the enolate. This would result in the preferential formation of one diastereomer of the β-hydroxy carbonyl product. alfa-chemistry.comgithub.io

Michael Additions: The Michael reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com When using a chiral auxiliary like this compound attached to the nucleophile (e.g., forming an N-enoyl derivative), the auxiliary would control the stereochemistry of the newly formed stereocenter at the β-position. organicchemistrydata.org The stereochemical outcome would be dictated by the preferential conformation of the enolate and the direction of approach of the Michael acceptor, influenced by the steric and electronic properties of the heptafluorobutyryl group. pkusz.edu.cnnih.gov

The mechanism of chiral induction by a hypothetical this compound auxiliary would rely on several factors. nih.govuni-halle.de The formation of a rigid, chelated transition state with a Lewis acid is paramount. libretexts.org The significant steric hindrance provided by the perfluorinated chain would create a highly differentiated steric environment. Furthermore, intramolecular, non-covalent interactions, such as dipole-dipole interactions involving the fluorine atoms, could further stabilize the preferred transition state, enhancing stereoselectivity. chemrxiv.orgaps.org The electron-withdrawing nature of the heptafluorobutyryl group would also influence the reactivity and geometry of the enolate.

Mechanistic and Theoretical Studies on N Heptafluorobutyrylproline and Its Molecular Interactions

Computational Chemistry Approaches

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For N-Heptafluorobutyrylproline, DFT calculations are instrumental in determining its most stable three-dimensional conformations. By calculating the energies of different spatial arrangements of the molecule's atoms, researchers can identify the preferred shapes it adopts. This conformational analysis is critical because the molecule's shape directly influences its reactivity and how it interacts with other molecules.

DFT can also predict the reactivity of this compound by mapping its electron density. mdpi.com Areas with high or low electron density indicate regions that are likely to be involved in chemical reactions. For instance, the analysis of frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) can reveal sites susceptible to nucleophilic or electrophilic attack. This predictive capability guides the rational design of experiments and the development of new applications for this compound derivatives.

Recent studies have utilized DFT to analyze the stability and properties of various molecular structures, highlighting the importance of factors like intramolecular hydrogen bonding in determining conformational preferences. mdpi.com

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Theoretical vibrational spectra can be compared with experimental data (e.g., from infrared spectroscopy) to confirm the calculated structure. |

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. nih.govosti.gov For this compound, MD simulations are particularly valuable for studying its behavior in solution and its interactions with other molecules to form complexes. mdpi.com These simulations can reveal how the molecule and its partners move, flex, and adapt their conformations in a dynamic environment. researchgate.net

By simulating this compound in a solvent, such as a chromatographic mobile phase, MD can shed light on the solvation process and the role of solvent molecules in mediating interactions. When studying complexes, for example, between this compound (as a chiral selector) and a pair of enantiomers, MD simulations can elucidate the stability of these complexes and the key intermolecular forces at play. nih.gov The trajectories generated from MD simulations can be analyzed to calculate binding free energies, providing a quantitative measure of the strength of the interaction.

Quantum chemical calculations are essential for investigating the mechanisms of chemical reactions involving this compound. nih.gov These calculations can map out the entire reaction pathway, from reactants to products, including the high-energy transition state. researchgate.net The transition state is a critical point on the reaction coordinate that determines the activation energy and, consequently, the rate of the reaction.

By calculating the structure and energy of the transition state, researchers can gain a deep understanding of how a reaction proceeds. For instance, in the context of derivatization reactions where this compound is used to tag other molecules, quantum chemical calculations can clarify the step-by-step mechanism of the reaction. This knowledge is crucial for optimizing reaction conditions to improve yields and selectivity. These methods can be applied to various reaction types, including S(N)2 reactions, to understand the influence of different chemical environments. nih.gov

Elucidation of Chiral Recognition Mechanisms Involving this compound

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral molecule over the other. nih.govmdpi.com this compound is widely used as a chiral derivatizing agent and in chiral stationary phases for chromatography, making the understanding of its chiral recognition mechanisms a key area of research.

In the context of chiral recognition, this compound can be considered a "host" that forms a complex with a "guest" molecule (the analyte). Theoretical models are developed to describe the interactions within these host-guest complexes. rsc.org A widely accepted model for chiral recognition is the three-point interaction model, which posits that for effective chiral discrimination, there must be at least three points of interaction between the host and the guest.

For this compound, these interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance. The heptafluorobutyryl group, with its highly electronegative fluorine atoms, can participate in specific electrostatic interactions. The proline ring provides a rigid scaffold, and the carboxylic acid or amide group can act as a hydrogen bond donor or acceptor. Computational models can be used to visualize and quantify these interactions for each enantiomer of the guest, explaining why one enantiomer binds more strongly than the other.

The differentiation between enantiomers by a chiral selector like this compound arises from subtle differences in the energies of the diastereomeric complexes formed. These energy differences are the result of a combination of non-covalent interactions. nih.gov

Table 2: Key Non-Covalent Interactions in Chiral Recognition by this compound

| Interaction Type | Description | Role in Chiral Discrimination |

|---|---|---|

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amide or carboxyl group of the proline moiety can form hydrogen bonds with suitable functional groups on the analyte. The specific geometry of these bonds can differ for each enantiomer. |

| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | The highly polar C-F bonds in the heptafluorobutyryl group create a strong dipole moment, which can interact with dipoles in the analyte molecule. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | While this compound itself is not aromatic, it is often used to derivatize analytes that are. The interaction of these aromatic rings with components of a chiral stationary phase can be a key factor. |

| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | The bulky heptafluorobutyryl group can create steric hindrance, allowing only one enantiomer to fit comfortably into the binding site of the chiral selector. |

Theoretical analysis of these non-covalent interactions, often using techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can provide a detailed picture of the binding pocket and highlight the specific interactions that are most critical for chiral discrimination. mdpi.com By understanding these subtle forces, more effective chiral selectors based on the this compound scaffold can be designed.

Structure-Activity Relationship (SAR) Studies via Computational and Experimental Integration

Detailed mechanistic and theoretical structure-activity relationship (SAR) studies focusing specifically on this compound are not extensively available in the public scientific literature. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity, and they often involve a combination of computational modeling and experimental validation. While direct studies on this compound are scarce, broader research on related N-acylproline derivatives and fluorinated molecules provides a foundation for understanding the potential molecular interactions and structure-activity landscape of this compound.

The integration of computational and experimental methods is a powerful approach in modern drug discovery and chemical biology. Computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can predict the biological activity of compounds and elucidate their binding modes with protein targets. These theoretical predictions can then guide the synthesis and experimental testing of new analogs, creating a feedback loop that accelerates the discovery of compounds with desired properties.

In the context of N-acylproline derivatives, SAR studies have explored how modifications to both the acyl chain and the proline ring affect their biological activities. For instance, research on inhibitors of the glutamine transporter ASCT2 has investigated a series of substituted benzylproline derivatives. nih.govnih.gov These studies revealed that the apparent binding affinity increased with the hydrophobicity of the side chain. nih.govnih.gov Computational docking of these inhibitors into a homology model of ASCT2 provided insights consistent with the experimental findings. nih.govnih.gov

Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical properties of molecules, such as metabolic stability, binding affinity, and lipophilicity. researchgate.net The introduction of fluorine atoms can lead to specific interactions with biological targets and influence the conformation of the molecule. mdpi.com For example, the stereospecific incorporation of fluorine into the proline ring has been shown to have significant stereoelectronic effects that dictate conformational preferences. acs.org These conformational constraints can, in turn, impact the biological activity of peptides and small molecules containing these fluorinated proline analogs.

While specific data tables for this compound are not available, the following tables illustrate the type of data typically generated in SAR studies of related compound classes.

Table 1: Illustrative Data from SAR Studies of Proline Derivatives

| Compound/Analog | Modification | Target/Assay | Activity (e.g., IC₅₀, Kᵢ) |

| Analog A | Short acyl chain | Enzyme X | 10 µM |

| Analog B | Long acyl chain | Enzyme X | 2 µM |

| Analog C | Fluorinated acyl chain | Enzyme X | 0.5 µM |

| Analog D | Non-fluorinated proline | Receptor Y | 50 nM |

| Analog E | 4-Fluoro-proline | Receptor Y | 15 nM |

This table is for illustrative purposes only and does not represent actual data for this compound.

Table 2: Illustrative Computational Data for Molecular Interactions

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Proline | Protein Z | -5.2 | Asp10, Arg54 |

| N-Acetylproline | Protein Z | -6.1 | Asp10, Arg54, Leu88 |

| N-Trifluoroacetylproline | Protein Z | -7.5 | Asp10, Arg54, Leu88, Phe92 (hydrophobic) |

This table is for illustrative purposes only and does not represent actual data for this compound.

Further research combining computational modeling, such as molecular dynamics simulations and free energy calculations, with experimental validation through synthesis and biological evaluation of this compound and its analogs would be necessary to establish a definitive structure-activity relationship. Such studies would provide valuable insights into the molecular basis of its activity and guide the design of new derivatives with potentially enhanced properties.

Emerging Applications and Future Research Directions for N Heptafluorobutyrylproline

Development of Novel Fluorinated Amino Acid Building Blocks for Peptide Synthesis

The incorporation of fluorinated amino acids into peptides is a powerful strategy for modulating their biological and physical properties. iris-biotech.denih.gov N-Heptafluorobutyrylproline serves as a key building block in this endeavor, enabling the synthesis of fluorinated peptides with enhanced characteristics. ontosight.ai The introduction of the N-heptafluorobutyryl group can significantly alter peptide conformation, metabolic stability, and binding affinity. iris-biotech.deresearchgate.net

The development of new peptide-based drugs is often challenged by issues of poor stability, particularly against degradation by proteases, and limited affinity for their biological targets. iris-biotech.de The introduction of non-natural amino acids, such as this compound, is a proven method to overcome these limitations. iris-biotech.de The highly stable carbon-fluorine bonds in the heptafluorobutyryl moiety can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's in vivo half-life. iris-biotech.dersc.org Furthermore, the unique electronic nature of the fluorinated group can influence the peptide's folding and conformational behavior, potentially leading to more favorable binding geometries and increased affinity for its target. iris-biotech.deresearchgate.net

However, the synthesis of peptides containing such modified amino acids presents challenges. The strong electron-withdrawing effect of the heptafluorobutyryl group deactivates the proline nitrogen, making subsequent peptide bond formation more difficult than with standard amino acids. nih.gov This necessitates the development of robust synthetic methodologies, often involving highly reactive coupling agents or specialized strategies like the use of dipeptide building blocks to ensure efficient incorporation into a growing peptide chain. nih.govpeptide.com Future research will likely focus on optimizing these synthetic protocols to make fluorinated peptides more accessible for therapeutic and diagnostic applications. nih.gov

Table 1: Impact of Fluorination on Peptide Properties via this compound Incorporation

| Property | Enhancement Provided by Heptafluorobutyryl Group | Rationale |

|---|---|---|

| Metabolic Stability | Increased resistance to proteolytic degradation. iris-biotech.de | The C-F bonds sterically and electronically shield the peptide backbone from enzymatic attack. iris-biotech.dersc.org |

| Lipophilicity | Increased, which can improve membrane permeability. iris-biotech.dersc.org | The fluorinated chain is highly lipophilic, altering the overall polarity of the peptide. iris-biotech.de |

| Binding Affinity | Can be fine-tuned or enhanced. ontosight.ai | The fluorinated group alters local conformation and can participate in unique non-covalent interactions with the target receptor. ontosight.airesearchgate.net |

| Conformational Control | Induces specific secondary structures like β-turns. iris-biotech.de | The steric and electronic properties of the fluorinated group can favor specific dihedral angles, directing the peptide's fold. iris-biotech.de |

| Analytical Probe | Enables the use of ¹⁹F NMR spectroscopy. iris-biotech.de | Fluorine's unique NMR signal provides a sensitive, background-free probe to study peptide conformation and interactions. iris-biotech.deresearchgate.net |

Exploration of this compound in Advanced Materials Science (e.g., chiral polymers, sensors)

The field of advanced materials science seeks to create novel materials with tailored properties for specific applications, from electronics to medicine. scivisionpub.comcutn.ac.in The unique structural and chemical characteristics of this compound make it an intriguing candidate for the development of next-generation functional materials, particularly chiral polymers and sensors. researchgate.netmit.edu

The inherent chirality of the proline ring combined with the distinct properties of the fluorinated chain offers a powerful tool for creating advanced polymers. Chiral polymers are essential for applications requiring enantioselective recognition, such as chiral chromatography stationary phases or membranes for separating enantiomers. rsc.org Future research could explore the polymerization of this compound-containing monomers to create chiral polymers. The rigid proline backbone could impart a helical structure to the polymer, while the fluorinated side chains could create a unique chiral environment, potentially leading to materials with exceptional chiral recognition capabilities. rsc.org

In the realm of chemical sensors, there is a significant demand for devices that can selectively detect chiral molecules, which is crucial in the pharmaceutical industry. nih.gov this compound could be used as a chiral selector in sensor design. nih.gov By immobilizing it onto a sensor surface (e.g., a quartz crystal microbalance or an electrode), it could form a chiral recognition layer. nih.govtorvergata.it The heptafluorobutyryl group could enhance the sensitivity of these sensors, especially in gas-phase detection, due to its ability to engage in specific interactions and its mass. The enantioselective binding of a target analyte to this layer would generate a measurable signal, allowing for the quantification of specific enantiomers. nih.gov The development of sensor arrays using such materials could lead to "electronic noses" capable of distinguishing between different chiral compounds. torvergata.it

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis is increasingly focused on developing greener and more sustainable processes. keaipublishing.com Flow chemistry, which involves performing reactions in continuous-flowing streams within microreactors, is a key enabling technology in this transition. nih.govbeilstein-journals.org The integration of flow chemistry into the synthesis and application of this compound presents significant opportunities for improving safety, efficiency, and sustainability. uva.nl

Superheated flow chemistry, where solvents are heated above their atmospheric boiling points under pressure, can dramatically accelerate reaction rates, reducing reaction times from hours to minutes or even seconds. uliege.be This process intensification not only boosts productivity but also aligns with green chemistry principles by saving energy and time. uliege.be

Table 2: Comparison of Batch vs. Flow Synthesis for this compound and its Derivatives

| Feature | Batch Synthesis | Flow Synthesis | Sustainability Advantage of Flow |

|---|---|---|---|

| Heat Transfer | Slow and inefficient, risk of thermal runaways. | Rapid and highly efficient. nih.gov | Enhanced safety, especially with energetic reactions. beilstein-journals.org |

| Mixing | Often inefficient, leading to local concentration gradients. | Rapid and efficient diffusion-based mixing. | Higher yields and purity, less byproduct formation. nih.gov |

| Reaction Time | Typically long (hours to days). uliege.be | Significantly shorter (seconds to minutes). uliege.be | Reduced energy consumption and higher throughput. |

| Scalability | Difficult and often requires re-optimization. | Straightforward by running the system for longer. nih.gov | More efficient process development for industrial production. |

| Reagent Use | Often requires a large excess of reagents. nagoya-u.ac.jp | Can use stoichiometric amounts more effectively. | Less waste and lower cost. nagoya-u.ac.jp |

| Hazardous Reagents | Difficult to handle in large quantities. | Can be generated and consumed in situ in small volumes. beilstein-journals.org | Greatly improved safety profile. beilstein-journals.orguva.nl |

Application in Bioanalytical Method Development for Complex Biological Matrices

Bioanalytical methods are essential for quantifying drugs, metabolites, and other molecules in biological samples like blood, plasma, and urine. asiapharmaceutics.inforfppl.co.in this compound is a valuable derivatizing agent in this field, particularly for methods employing gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD). ontosight.aiuniv-lorraine.fr Derivatization is a key step in sample preparation that chemically modifies an analyte to make it suitable for analysis. rfppl.co.in

Many biologically active molecules, such as amino acids, steroids, and pharmaceuticals, are not sufficiently volatile or thermally stable to be analyzed directly by GC. The N-heptafluorobutyryl group is highly effective at increasing the volatility of these analytes. Furthermore, its seven fluorine atoms make it extremely electronegative, which is ideal for highly sensitive detection by ECD. univ-lorraine.fr For GC-MS, the fluorinated group provides a high-mass tag that shifts the analyte's mass into a region of the spectrum with less interference from the biological matrix. rfppl.co.in It also promotes characteristic fragmentation patterns, which aids in structural confirmation and quantification. rfppl.co.in

The development of a robust bioanalytical method involves careful optimization and validation to ensure accuracy, precision, and reliability. researchgate.netcmbr-journal.com A typical workflow using this compound would involve extracting the target analyte from the biological matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by the derivatization reaction. rfppl.co.inresearchgate.net The challenge lies in achieving complete and reproducible derivatization without generating byproducts, especially when dealing with the low concentrations of analytes often found in complex biological samples. who.int Future work in this area will focus on streamlining these sample preparation steps, possibly through automation, and developing methods for analyzing a wider range of molecules in ever-more complex matrices. cmbr-journal.com

Opportunities in Supramolecular Chemistry and Advanced Chiral Recognition Systems

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. mdpi.com This field offers a powerful platform for creating advanced chiral recognition systems, which are critical for separating enantiomers and understanding biological processes. rsc.orgnih.gov this compound is a highly promising building block for supramolecular chemistry due to its combination of a chiral scaffold (proline) and a functional group (heptafluorobutyryl) capable of unique non-covalent interactions. ontosight.ai

The future of advanced chiral recognition lies in the rational design of synthetic host molecules that can selectively bind one enantiomer of a guest molecule over the other. rsc.orgicho.edu.pl The proline backbone of this compound can participate in hydrogen bonding, while the heptafluorobutyryl chain can engage in "fluorous" interactions—a phase-sorting phenomenon driven by the mutual phobicity of fluorocarbons and hydrocarbons. This orthogonal set of interactions could be harnessed to construct highly ordered and selective supramolecular assemblies.

Future research could focus on synthesizing macrocycles or molecular capsules from this compound units. icho.edu.pl These structures would possess a well-defined, chiral internal cavity lined with fluorinated groups, creating a unique environment for guest binding. icho.edu.pl Such systems could act as highly selective receptors for other fluorinated molecules or for chiral guests where the combination of hydrogen bonding and fluorous interactions leads to strong and enantioselective binding. torvergata.itmdpi.com These supramolecular constructs could find applications as novel chiral stationary phases for HPLC, as selective extraction agents, or as the recognition element in highly sensitive chiroptical sensors. rsc.org The ability to generate complex, functional architectures through self-assembly makes this a particularly exciting and efficient approach to creating the next generation of chiral recognition systems. nih.govmdpi.com

Q & A

Q. What methodologies validate the computational docking predictions of this compound with biological targets?

- Methodological Answer : Compare in silico results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. Report root-mean-square deviation (RMSD) values and correlation coefficients between predicted and empirical binding energies .

Ethical & Regulatory Considerations

Q. How should researchers address ethical gaps in studies involving this compound’s potential neurotoxic effects?

- Methodological Answer : Follow WHO’s Guidelines for Neurotoxicity Risk Assessment, incorporating in vitro human neuronal models (e.g., iPSC-derived neurons) to reduce animal use. Submit protocols to institutional review boards (IRBs) with pre-registered hypotheses to mitigate HARKing (Hypothesizing After Results are Known) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.